molecular formula C21H15FN6O2 B6583923 2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251681-77-2

2-(4-fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6583923
CAS No.: 1251681-77-2
M. Wt: 402.4 g/mol
InChI Key: LFTRWCIQHXJCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of nitrogen-rich heterocyclic systems, featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core linked to a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole moiety substituted with a 3-methylphenyl group at position 3. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN6O2/c1-13-3-2-4-15(9-13)20-24-19(30-26-20)11-27-21(29)18-10-17(25-28(18)12-23-27)14-5-7-16(22)8-6-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRWCIQHXJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties Reference
2-(4-Fluorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one Pyrazolo-triazinone 4-Fluorophenyl (C2), 3-methylphenyl-oxadiazole (C5) High lipophilicity; potential kinase binding due to planar oxadiazole moiety
5-{[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo-triazin-4-one Pyrazolo-triazinone 4-Ethoxyphenyl (C2), 3-chloro-4-fluorophenyl-oxadiazole (C5) Enhanced metabolic stability; halogen substituents improve receptor affinity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole-triazole hybrid Multiple fluorophenyl groups, triazole ring Antimicrobial activity; isostructural packing with halogen-dependent solubility
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Triazole-thiol-pyrazole Methylpyrazole, phenyl-triazole Moderate antiradical activity; thiol group enhances redox activity

Key Differentiators

Research Implications

The structural and functional parallels between this compound and its analogs underscore the importance of substituent engineering in drug design. Future studies should focus on:

  • Solubility optimization via co-crystallization with hydrophilic counterions, as demonstrated in .
  • Comparative molecular dynamics simulations to elucidate binding modes relative to triazole-thiol derivatives ().

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